Sennoside

説明

Sennosides are used to treat constipation and may also be used to clean out the intestines before a bowel examination or surgery . They are known as stimulant laxatives and work by keeping water in the intestines, which causes movement of the intestines .

Molecular Structure Analysis

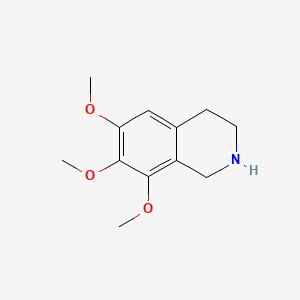

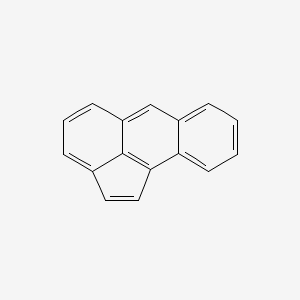

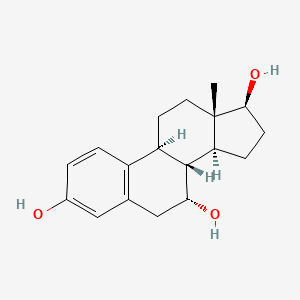

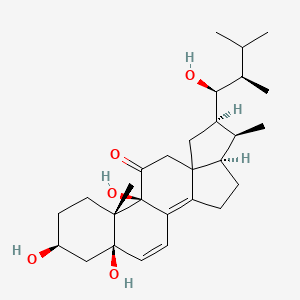

Sennoside A is a natural dianthrone glycoside mainly from medicinal plants of Senna and Rhubarb . It is a class of natural anthraquinone derivative and dimeric glycosides . The molecular formula of Sennoside is C42H38O20 .Chemical Reactions Analysis

Sennosides are reduced to rhein anthrone in the human intestine . In the two reported photometric assays on senna, aglycones were removed either with chloroform or diethyl ether, both after extracting the drug with water .Physical And Chemical Properties Analysis

Sennoside A has a molecular weight of 862.74 g/mol . It is a solid and sparingly soluble in MeOH, insoluble in water, and has low bioavailability .科学的研究の応用

Laxative

Sennoside A (SA) is a natural dianthrone glycoside mainly from medicinal plants of Senna and Rhubarb, and used as a folk traditional irritant laxative . Sennosides are main bioactive components from medicinal plants used for traditional herbal laxatives .

Anti-Obesity

SA is also a common ingredient in both herbal medicines and dietary supplements for weight-loss .

Hypoglycemic

SA could stimulate the secretion of GLP-1 by protecting the balance of gut microbiota and improving SCFAs levels in DIO mice, which ultimately lead to improved insulin sensitivity .

Hepatoprotective

SA possesses hepatoprotective properties .

Anti-Fibrotic

SA has anti-fibrotic activities .

Anti-Inflammatory

SA exhibits anti-inflammatory effects .

Anti-Tumor

SA has anti-tumor activities .

Anti-Bacterial, Anti-Fungal, Anti-Viral, and Anti-Neurodegenerative

SA possesses anti-bacterial, anti-fungal, anti-viral, and anti-neurodegenerative activities .

作用機序

Target of Action

Sennoside, also known as Sennoside A1, Pursennid (TN), Sennosides (USP), or Sennoside G, is primarily targeted towards the cells in the large intestine . It has been found to be effective in inhibiting the ribonuclease H (RNase H) activity of human immunodeficiency virus (HIV) reverse transcriptase .

Mode of Action

The components of senna, Sennoside A and B, are metabolized by gut bacteria into the active metabolite rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This results in increased fluid secretion within and contraction of the large intestine .

Biochemical Pathways

The metabolic pathways of Sennoside A transforming to rheinanthrone include the hydrolysis of the O-linked sugars by bacterial β-glucosidase and the reduction of the anthrone glucoside radical by bacterial reductase . Then rheinanthrone can be transformed by oxidation into rhein .

Pharmacokinetics

Sennoside is taken by mouth or via the rectum . It typically begins working in minutes when given by rectum and within twelve hours when given by mouth . It is a weaker laxative than bisacodyl or castor oil .

Result of Action

The result of Sennoside’s action is the stimulation of the intestines to cause a bowel movement . It works by irritating and stimulating intestinal cells, producing contractions in the intestines, and promoting water influx to the intestines and bowel movement .

Action Environment

Sennosides are derived from the group of plants Senna . The environment in which these plants grow could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Sennosides should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

特性

IUPAC Name |

9-[2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25?,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQVTOJGNYVQEO-JLDSCGAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H38O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66575-30-2 | |

| Record name | Sennoside G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6'R,8R,9'S)-6'-Hydroxy-4,4,6',10',10',13'-hexamethyl-3'-oxidospiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-13-aza-3-azoniatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1216296.png)